

# PI3K/AKT/mTOR pathway and Onatasertib

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An In-Depth Technical Guide to the PI3K/AKT/mTOR Pathway and the Investigational Inhibitor Onatasertib

### Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2] Its dysregulation is one of the most frequent oncogenic events in human cancers, making it a highly attractive target for therapeutic intervention.[3][4] This guide provides a detailed exploration of the PI3K/AKT/mTOR pathway, the mechanism of the dual mTORC1/mTORC2 inhibitor **Onatasertib** (also known as ATG-008 or CC-223), and relevant experimental protocols for its study.

# The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex and tightly regulated signaling network that transmits signals from extracellular growth factors and nutrients to intracellular effectors, ultimately controlling fundamental cellular functions.

# Core Signaling Cascade

The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by ligands such as insulin and various growth factors.[1][5] This activation leads to the recruitment and activation of PI3K at the plasma membrane.

## Foundational & Exploratory





Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][5]

PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, including the serine/threonine kinase AKT (also known as Protein Kinase B or PKB) and phosphoinositide-dependent protein kinase 1 (PDK1).[1][3] At the membrane, AKT is partially activated by phosphorylation at threonine 308 (Thr308) by PDK1.[3] For full activation, AKT requires a second phosphorylation at serine 473 (Ser473), a step catalyzed by the mTOR Complex 2 (mTORC2).[1][3]

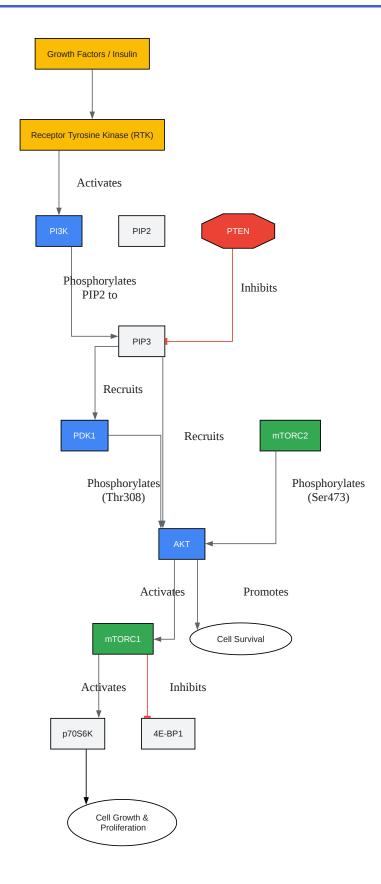
Once fully activated, AKT phosphorylates a wide array of downstream substrates, influencing cell survival, growth, and proliferation.[3][5] A key downstream effector of AKT is the mTOR protein, which exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[6]

- mTORC1: This complex is sensitive to nutrient levels and rapamycin. It promotes cell growth
  and proliferation by phosphorylating key substrates like p70 S6 kinase (p70S6K) and
  eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein
  synthesis and ribosome biogenesis.[7]
- mTORC2: This complex is generally considered rapamycin-insensitive and is responsible for the full activation of AKT by phosphorylating it at Ser473.[3][6] It also plays roles in regulating the cytoskeleton and cell survival.

The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3 back to PIP2, thereby terminating the signaling cascade.[2]

## Visualization of the PI3K/AKT/mTOR Pathway





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Caption: The PI3K/AKT/mTOR signaling cascade.



## **Onatasertib: A Dual mTORC1/mTORC2 Inhibitor**

**Onatasertib** is a potent, selective, and orally bioavailable inhibitor of mTOR kinase.[8] Unlike first-generation mTOR inhibitors (rapalogs), which primarily inhibit mTORC1, **Onatasertib** is a second-generation agent that targets the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2 complexes.[6][8][9]

### **Mechanism of Action**

By inhibiting both mTORC1 and mTORC2, **Onatasertib** exerts a broader blockade of the pathway.[8] Inhibition of mTORC1 leads to the suppression of downstream effectors like p70S6K and 4E-BP1, resulting in reduced protein synthesis and cell proliferation.[9] Crucially, the inhibition of mTORC2 prevents the activating phosphorylation of AKT at Ser473, which abrogates the feedback activation of AKT often seen with rapalog therapy.[8] This dual inhibition may lead to a more profound and durable antitumor effect.[10][11]

### **Preclinical Data**

In preclinical studies, **Onatasertib** has demonstrated potent and selective inhibition of mTOR kinase and significant antitumor activity across various cancer cell lines and xenograft models.



Parameter	Value	Cell Line / Model	Reference
IC₅₀ (mTOR kinase)	16 nM	Biochemical Assay	[8]
IC <sub>50</sub> (PI3K-α)	4.0 μΜ	Biochemical Assay	[8]
IC50 (DNA-PK)	0.84 μΜ	Biochemical Assay	[8]
Cellular IC₅₀ (pS6RP)	27 - 184 nM	Various Cell Lines	[8]
Cellular IC50 (p4EBP1)	120 - 1,050 nM	Various Cell Lines	[8]
Cellular IC50 [pAKT(S473)]	11 - 150 nM	Various Cell Lines	[8]
Tumor Growth Inhibition	46% (10 mg/kg, QD)	PC-3 Xenograft	[8]
Tumor Growth Inhibition	87% (25 mg/kg, QD)	PC-3 Xenograft	[8]

## **Clinical Trial Data**

**Onatasertib** (ATG-008) has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, showing encouraging signals of activity.

Table: Phase 2 TORCH Study in Advanced Hepatocellular Carcinoma (HBV+) (Data Cutoff: July 11, 2022)

Parameter	45 mg QD Cohort	ITT Population	Reference
Objective Response Rate (ORR)	16.7%	-	[12]
Median Progression- Free Survival (mPFS)	5.3 months	3.0 months	[12]
Median Overall Survival (mOS)	Not Evaluable	13.4 months	[12]



Table: Phase 1/2 TORCH-2 Study in Advanced Solid Tumors (**Onatasertib** + Toripalimab)

(Data Cutoff: Oct 21, 2022 / June 25, 2025)

Parameter	Overall Population (n=46)	Cervical Cancer Cohort (n=21)	Reference
Objective Response Rate (ORR)	26.1%	52.4%	[13][14]
Disease Control Rate (DCR)	73.9%	90.5%	[13][14]
Median Progression- Free Survival (mPFS)	4.3 months	5.8 - 7.2 months	[13][14]
Recommended Phase 2 Dose (RP2D)	Onatasertib 15 mg QD + Toripalimab 240 mg Q3W	-	[13][15]

Common Grade ≥ 3 Treatment-Emergent Adverse Events (TEAEs) in Combination Therapy:

- Lymphocyte count decreased (23.9%)[14][15]
- Rash (19.6%)[14][15]
- Hyperglycemia (10.9%)[14]

# **Key Experimental Protocols**

Studying the PI3K/AKT/mTOR pathway and the effects of inhibitors like **Onatasertib** requires specific and robust experimental methodologies.

# **Western Blot Analysis of Pathway Phosphorylation**

This protocol is used to detect changes in the phosphorylation status of key pathway proteins, such as AKT and S6 Ribosomal Protein, following treatment with an inhibitor.

Methodology:



- Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of **Onatasertib** or vehicle control for a specified duration.
- Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[16][17]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 μg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. [16]
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
- Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding. BSA is preferred over milk for phosphoprotein detection.[18]
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated protein of interest (e.g., anti-phospho-AKT Ser473) and the total protein as a loading control (e.g., anti-total-AKT).[19]
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[16] Quantify band intensity to determine the relative change in protein phosphorylation.



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Caption: Standard workflow for Western Blot analysis.

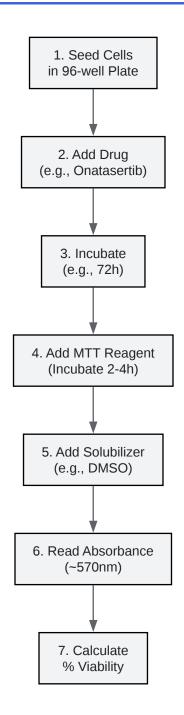
# **Cell Viability (MTT) Assay**

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is commonly used to determine the cytotoxic effects of a compound.[20][21]

#### Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[22]
- Compound Treatment: Treat cells with a serial dilution of Onatasertib. Include a vehicle-only control.[22]
- Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C.[23]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours.
   Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20][21]
- Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[20]
- Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.[20]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC<sub>50</sub> value of the compound.





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**Caption:** Experimental workflow for an MTT cell viability assay.

# **In Vitro mTOR Kinase Assay**

This assay directly measures the enzymatic activity of mTOR and the inhibitory potential of compounds like **Onatasertib** in a cell-free system.[7]

Methodology:



- mTOR Immunoprecipitation: Isolate mTOR complexes (mTORC1 or mTORC2) from cell lysates using specific antibodies (e.g., anti-mTOR) coupled to protein A/G-agarose beads.[7]
   [24]
- Kinase Reaction: Resuspend the immunoprecipitated mTOR in a kinase assay buffer containing a substrate (e.g., recombinant p70S6K or 4E-BP1), ATP, and varying concentrations of the inhibitor (Onatasertib).[7][25]
- Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes) to allow for phosphorylation of the substrate.
- Reaction Termination: Stop the reaction by adding a stop solution or by boiling in sample buffer.
- Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods:
  - ELISA-based: Using a phosphospecific antibody that recognizes the phosphorylated substrate (e.g., anti-phospho-p70S6K Thr389).[7][25]
  - Radiometric: Using radiolabeled ATP (<sup>32</sup>P-ATP or <sup>33</sup>P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[26]
  - Western Blot: Analyzing the reaction products via Western blot with a phosphospecific antibody.

## Conclusion

The PI3K/AKT/mTOR pathway remains a central hub in cancer cell signaling, and its therapeutic targeting is a key strategy in oncology drug development. **Onatasertib**, as a dual mTORC1/mTORC2 inhibitor, represents a rational approach to more comprehensively shut down this critical oncogenic cascade, potentially overcoming the limitations of earliergeneration inhibitors. The promising preclinical and clinical data, particularly in combination with immunotherapy, suggest that **Onatasertib** may offer a valuable new option for patients with advanced solid tumors. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the intricate biology of the mTOR pathway and evaluate the efficacy of novel targeted therapies.



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